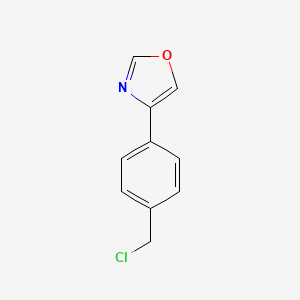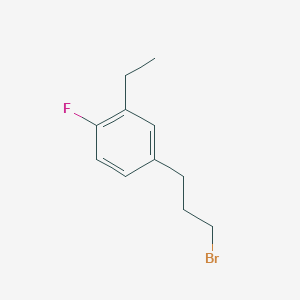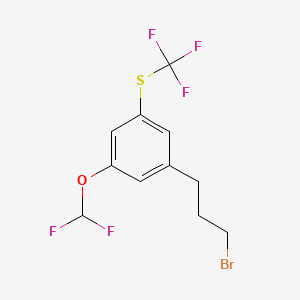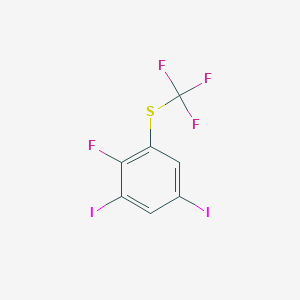
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula C7H2F4I2S It is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene typically involves the introduction of iodine and fluorine atoms onto a benzene ring, followed by the addition of a trifluoromethylthio group. One common method involves the use of halogenation reactions, where iodine and fluorine are introduced using reagents such as iodine monochloride (ICl) and fluorine gas (F2). The trifluoromethylthio group can be added using trifluoromethylthiolating agents like trifluoromethylthiol chloride (CF3SCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the halogenation and trifluoromethylthiolation processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used to replace iodine or fluorine atoms.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated and fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways in biological systems. The presence of iodine, fluorine, and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene
- 1,5-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene
- 1,5-Diiodo-2-fluoro-3-(trifluoromethyl)benzene
Uniqueness
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene is unique due to its specific arrangement of iodine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H2F4I2S |
|---|---|
Poids moléculaire |
447.96 g/mol |
Nom IUPAC |
2-fluoro-1,5-diiodo-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-6-4(13)1-3(12)2-5(6)14-7(9,10)11/h1-2H |
Clé InChI |
PYTNOHMBDCGNST-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1SC(F)(F)F)F)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
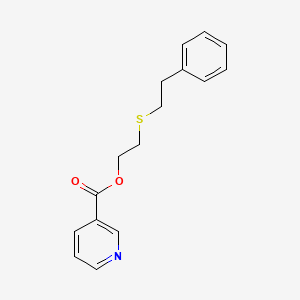
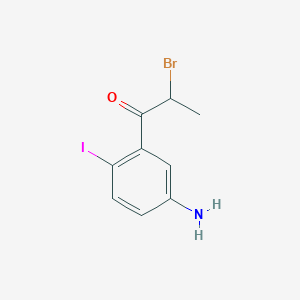

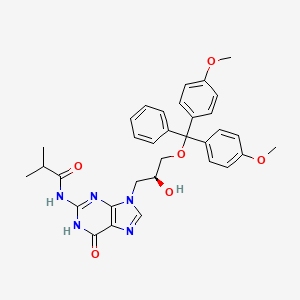
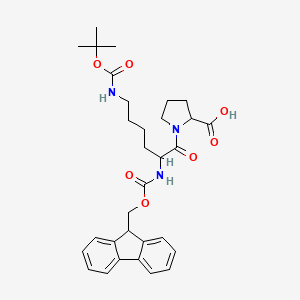
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)
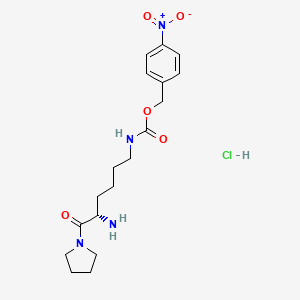
![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)
